An In-Depth Technical Guide to 2-Ethoxy-6-fluorophenylboronic Acid
An In-Depth Technical Guide to 2-Ethoxy-6-fluorophenylboronic Acid
CAS Number: 957062-68-9
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of an Ortho-Substituted Phenylboronic Acid
In the landscape of modern synthetic and medicinal chemistry, arylboronic acids stand as indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among this vital class of compounds, 2-Ethoxy-6-fluorophenylboronic acid (CAS No. 957062-68-9) emerges as a building block of significant strategic importance. Its unique substitution pattern—an ortho-ethoxy group and an ortho-fluoro group flanking the boronic acid moiety—imparts distinct steric and electronic properties that are highly valuable for the synthesis of complex molecular architectures, particularly in the field of drug discovery.
The presence of two ortho substituents creates a sterically hindered environment around the boronic acid. This can influence reactivity and selectivity in cross-coupling reactions. The electron-donating ethoxy group and the electron-withdrawing fluorine atom create a unique electronic environment on the phenyl ring, which can modulate the kinetics and efficiency of the catalytic cycle in Suzuki-Miyaura couplings.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the synthesis, characterization, handling, and strategic applications of this versatile reagent.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its effective use. The key characteristics of 2-Ethoxy-6-fluorophenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 957062-68-9 | [3][4][5] |
| Molecular Formula | C₈H₁₀BFO₃ | [3][5] |
| Molecular Weight | 183.98 g/mol | [5] |
| Appearance | Typically a white to off-white powder or crystalline solid | [4] |
| Purity | Commercially available with ≥98% purity | [5] |
| Storage | Store at room temperature in a dry, well-ventilated place | [5] |
Like many boronic acids, 2-Ethoxy-6-fluorophenylboronic acid can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is influenced by the presence of water and temperature. For quantitative applications, it is crucial to be aware that the bulk material may contain varying amounts of its anhydride, which can affect the effective molar quantity.
Synthesis Pathway: Directed Ortho-Metalation Strategy
While 2-Ethoxy-6-fluorophenylboronic acid is commercially available, understanding its synthesis is crucial for specialized applications or when large quantities are required. A prevalent and effective method for preparing such ortho-substituted arylboronic acids is through a directed ortho-metalation (DoM) approach, followed by boration. The fluorine and ethoxy groups can direct the deprotonation to the C6 position.
A plausible and efficient synthesis route is adapted from established procedures for related fluorinated and alkoxylated phenylboronic acids.[6] The strategy involves the selective deprotonation of a readily available starting material, 1-ethoxy-3-fluorobenzene, using a strong lithium amide base, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.
Experimental Protocol: Synthesis
Disclaimer: This protocol is an illustrative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a fume hood.
Step 1: Directed Lithiation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add 1-ethoxy-3-fluorobenzene (1.0 equivalent) to the cooled solvent.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
Step 2: Boration
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C.
-
Slowly transfer the aryllithium solution from Step 1 into the cold triisopropyl borate solution via cannula, maintaining a temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding aqueous hydrochloric acid (2 M) until the solution is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-Ethoxy-6-fluorophenylboronic acid as a solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. Rigorously dry glassware and solvents are essential to prevent quenching of the aryllithium intermediate.
-
Low Temperature (-78 °C): The aryllithium intermediate is thermally unstable. Maintaining a very low temperature throughout the lithiation and boration steps is critical to prevent decomposition and side reactions.
-
LDA as Base: LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing addition to the aromatic ring.
-
Acidic Workup: The hydrolysis of the boronate ester to the boronic acid is facilitated under acidic conditions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Ethoxy-6-fluorophenylboronic acid.
Structural Characterization: A Multi-Nuclear NMR Approach
Thorough characterization is essential to confirm the identity and purity of the synthesized or procured boronic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. A comprehensive analysis involves acquiring spectra for multiple nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.
While specific spectral data for 2-Ethoxy-6-fluorophenylboronic acid is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on its structure and data from analogous compounds.[7][8]
Expected NMR Spectral Data
| Nucleus | Expected Chemical Shifts (ppm) and Multiplicity | Key Insights |
| ¹H NMR | • Aromatic Protons (3H): ~6.7-7.5 ppm, complex multiplets due to H-H and H-F coupling.• -OCH₂CH₃ (2H): ~4.1 ppm, quartet.• -OCH₂CH₃ (3H): ~1.4 ppm, triplet.• -B(OH)₂ (2H): Broad singlet, chemical shift is concentration and solvent dependent. | Confirms the presence of the substituted phenyl ring and the ethoxy group. Integration confirms the proton count. |
| ¹³C NMR | • Aromatic Carbons (6C): ~110-165 ppm. Carbons attached to F and O will be downfield. The carbon attached to boron (C-B) may be broad or unobserved due to quadrupolar relaxation. Large ¹J(C-F) and smaller ²J(C-F), ³J(C-F) couplings are expected. | Provides the carbon skeleton fingerprint. C-F coupling constants are diagnostic for the position of the fluorine atom. |
| ¹⁹F NMR | • Aromatic Fluorine (1F): A single resonance, typically between -110 and -140 ppm (referenced to CFCl₃). The signal will likely be a multiplet due to coupling with aromatic protons. | A highly sensitive and unambiguous method to confirm the presence and environment of the fluorine atom. |
| ¹¹B NMR | • Boronic Acid (1B): A broad singlet is expected in the range of ~28-34 ppm. The chemical shift can vary with solvent and the extent of boroxine formation. | Confirms the presence of the trigonal planar boronic acid moiety. A shift towards ~20 ppm may indicate the presence of the tetrahedral boroxine. |
Analytical Workflow: Best Practices
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. For boronic acids, which can form oligomers, using d₄-methanol can help break up boroxine trimers, leading to sharper signals for the aromatic protons (though the B(OH)₂ protons will exchange with the solvent).[9]
-
Acquisition: Acquire standard ¹H and ¹³C spectra. For ¹⁹F and ¹¹B NMR, use appropriate acquisition parameters. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₈H₁₀BFO₃).
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 2-Ethoxy-6-fluorophenylboronic acid in research and drug development is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C(sp²)-C(sp²) bonds, which are prevalent in many pharmaceutical agents.
Mechanistic Considerations and the Role of Ortho-Substituents
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The substituents on the boronic acid play a critical role, particularly in the transmetalation step.
-
Oxidative Addition: An active Pd(0) catalyst inserts into the bond of an aryl or heteroaryl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a boronate species. This negatively charged boronate then transfers its organic group (the 2-ethoxy-6-fluorophenyl moiety) to the Pd(II) center, displacing the halide. The ortho-substituents can influence the rate of this step. The electron-donating ethoxy group can increase electron density, potentially facilitating the transfer, while the steric bulk of both groups can also play a role.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.
Key Challenge: Protodeboronation
A significant challenge, especially with electron-rich or sterically hindered boronic acids like the title compound, is the undesired side reaction of protodeboronation.[2] This is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the reagent. This process is often accelerated by aqueous base and elevated temperatures.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a generalized procedure for coupling 2-Ethoxy-6-fluorophenylboronic acid with a heteroaryl bromide, a common transformation in medicinal chemistry.
Materials:
-
2-Ethoxy-6-fluorophenylboronic acid (1.2 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture or DME)
Procedure:
-
To an oven-dried reaction vessel, add the heteroaryl bromide, 2-Ethoxy-6-fluorophenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale for Protocol Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so performing the reaction under an inert atmosphere is crucial for catalytic activity.
-
Degassed Solvents: Removing dissolved oxygen from the solvents prevents catalyst oxidation.
-
Choice of Base and Solvent: The combination of base and solvent is critical. Carbonates are often effective, and solvent systems like dioxane/water can promote the reaction, but anhydrous conditions may be necessary to suppress protodeboronation for sensitive substrates.[12]
-
Catalyst System: For challenging couplings involving sterically hindered boronic acids, specialized catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts that rapidly generate the active Pd(0) species can be highly effective.[2]
Catalytic Cycle and Side Reaction Diagram
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Safety, Handling, and Stability
As a professional in a research environment, adherence to strict safety protocols is non-negotiable. Arylboronic acids, while generally less toxic than many organometallic reagents, require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Stability and Storage: 2-Ethoxy-6-fluorophenylboronic acid should be stored in a tightly sealed container at room temperature to protect it from moisture, which can promote boroxine formation and potentially hydrolysis.[5]
-
Toxicity: Some arylboronic acids have been identified as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[2] Therefore, it is critical to control and quantify residual levels in final products. Methods for scavenging residual boronic acids include using specialized resins like diethanolaminomethyl polystyrene (DEAM-PS) or basic washes.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-Ethoxy-6-fluorophenylboronic acid is a highly valuable and specialized building block for organic synthesis. Its sterically demanding and electronically tuned nature makes it an excellent candidate for constructing complex biaryl and heteroaryl-aryl linkages that are often sought in the development of new therapeutics. While its use requires careful consideration of reaction conditions to mitigate potential side reactions like protodeboronation, the strategic application of modern catalytic systems allows for its efficient incorporation into target molecules. As the demand for structurally diverse and complex small molecules in drug discovery continues to grow, the importance of well-defined and functionalized reagents like 2-Ethoxy-6-fluorophenylboronic acid will undoubtedly increase, enabling chemists to access novel chemical space and accelerate the development of next-generation medicines.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
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Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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da Silva, R. A., et al. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC - PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. Retrieved from [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]
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PubMed. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Medicinal Chemistry's New Developments: From CRISPR to mRNA Vaccines. Retrieved from [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in Chemistry Technologies and Applications to Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.
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Globe-Chem. (n.d.). 2-Ethoxy-6-fluorophenylboronic acid (contains Anhydride), min 98%, 100 grams. Retrieved from [Link]
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Julius-Maximilians-Universität Würzburg. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). CRISPR-Cas in Medicinal Chemistry. Applications and Regulatory Concerns. Retrieved from [Link]
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European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. Retrieved from [Link]
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Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. (2025). Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]
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